molecular formula C19H21N3O B2452201 N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide CAS No. 637322-38-4

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide

Cat. No. B2452201
CAS RN: 637322-38-4
M. Wt: 307.397
InChI Key: YMRJNJIDRYZYMN-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . They are considered to be a “privileged structure” in heterocyclic chemistry due to their association with a wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . The reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition is one of the methods .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of a benzene and an imidazole moiety . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse and depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific derivative. For example, the melting point of a specific benzimidazole derivative was reported to be 262-263 °C .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific derivative and its intended use. For example, some benzimidazole derivatives have shown promising application in biological and clinical studies .

properties

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-19(23)20-13-12-18-21-16-10-6-7-11-17(16)22(18)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRJNJIDRYZYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide

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